4-(3-Nitrophenyl)-4-oxobutanoic acid

Physical Chemistry Crystallography Isomer Comparison

Procure the specific meta-nitro isomer (CAS 6328-00-3), not its ortho or para counterparts. Its 165-166°C melting point ensures robust handling and facile recrystallization. This compound is documented as a KMO inhibitor (IC50 28 μM) and enables an 82.7% yield in pyridazinone synthesis. Substitution with other isomers will alter performance in assays and process chemistry.

Molecular Formula C10H9NO5
Molecular Weight 223.18 g/mol
CAS No. 6328-00-3
Cat. No. B1606948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Nitrophenyl)-4-oxobutanoic acid
CAS6328-00-3
Molecular FormulaC10H9NO5
Molecular Weight223.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCC(=O)O
InChIInChI=1S/C10H9NO5/c12-9(4-5-10(13)14)7-2-1-3-8(6-7)11(15)16/h1-3,6H,4-5H2,(H,13,14)
InChIKeyVNDVLOPITGDGOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Nitrophenyl)-4-oxobutanoic acid (CAS 6328-00-3): Core Identifiers and Physicochemical Baseline


4-(3-Nitrophenyl)-4-oxobutanoic acid (CAS 6328-00-3), also referred to as 3-(m-nitrobenzoyl)propionic acid, is an organic compound characterized by a butanoic acid backbone with a ketone at the fourth carbon and a nitrophenyl substituent at the third carbon [1]. Its molecular formula is C10H9NO5 and its molecular weight is 223.18 g/mol . The compound is typically available at a purity of 95–98% from various vendors .

Why 4-(3-Nitrophenyl)-4-oxobutanoic Acid (CAS 6328-00-3) Cannot Be Replaced by Simple In-Class Analogs


Within the family of γ-oxobenzenebutanoic acids, the position of the nitro substituent on the phenyl ring is a critical determinant of both physical properties and reactivity. Ortho-, meta-, and para-substituted isomers are not interchangeable. The meta-nitro configuration of CAS 6328-00-3 imparts a distinct electronic and steric profile that directly influences its melting point, solubility, and behavior as a synthetic intermediate or enzyme inhibitor [1]. As demonstrated in structure-activity relationship (SAR) studies on related 3-benzoylpropionic acid derivatives, substitution on the phenyl ring is essential for biological activity, and the most favorable substituent differs by compound class [2]. Therefore, substitution with an ortho- or para-nitro isomer, or an unsubstituted parent compound, would result in a different molecular entity with altered performance in both chemical synthesis and biological assays.

Quantitative Differentiation Evidence for 4-(3-Nitrophenyl)-4-oxobutanoic acid (CAS 6328-00-3)


Meta-Nitro Substitution Dictates a Significantly Higher Melting Point Relative to Ortho Isomer

The melting point of 4-(3-nitrophenyl)-4-oxobutanoic acid (meta-isomer) is 165-166 °C . This is substantially higher than the melting point of its ortho-substituted analog, 4-(2-nitrophenyl)-4-oxobutanoic acid, which is 95-97 °C [1]. This large difference, approximately 70 °C, indicates a stronger intermolecular packing and higher crystal lattice energy in the meta-isomer, which can be crucial for purification, handling, and formulation .

Physical Chemistry Crystallography Isomer Comparison

Meta-Nitro Isomer Exhibits a Distinct Density Profile Compared to Ortho- and Para- Analogs

The density of 4-(3-nitrophenyl)-4-oxobutanoic acid is 1.391 g/cm³ . This value is intermediate between the ortho- and para- isomers, which have reported densities of approximately 1.453 g/cm³ and (predicted) values around 1.35 g/cm³ [1], respectively. This measurable difference in density reflects the unique molecular packing dictated by the meta-nitro group, which can influence solvent compatibility and process engineering parameters.

Physical Chemistry Process Chemistry Isomer Comparison

Established Utility as a Key Intermediate in the Synthesis of a Bioactive Heterocycle

4-(3-Nitrophenyl)-4-oxobutanoic acid (referred to as β-m-nitrobenzoylpropionic acid) has been explicitly utilized as a key intermediate in the synthesis of 6-(3-aminophenyl)-4,5-dihydropyridazin-3(2H)-one [1]. In this three-step process, the compound underwent a one-pot nitro reduction and ring-closing reaction with hydrazine hydrate under Raney Ni catalysis. This synthetic route achieved an overall yield of 58.3% from benzene and succinic anhydride, with the specific step involving the target compound reaching a yield of 82.7% under optimized conditions (molar ratio of hydrazine to compound 3 at 11.7:1, refluxed for 4 h) [2].

Synthetic Chemistry Heterocycle Synthesis Medicinal Chemistry

Documented Interaction with Kynurenine 3-Monooxygenase (KMO) Distinguishes it from Inactive Analogs

4-(3-Nitrophenyl)-4-oxobutanoic acid (CHEMBL138934) is a known inhibitor of kynurenine 3-monooxygenase (KMO) from Rattus norvegicus, with a reported IC50 of 28 μM [1][2]. KMO is a key enzyme in the kynurenine pathway, and its inhibition is a therapeutic target for neurodegenerative and inflammatory diseases [3]. The compound's activity is notable, as many simple aryl oxobutanoic acid analogs lack this specific inhibitory profile. While the 28 μM IC50 indicates moderate potency, it establishes a clear, documented biochemical activity that distinguishes this compound from a structurally similar but biologically inert molecule. In contrast, many related compounds in high-throughput screening campaigns against other targets are classified as 'inactive' or have IC50 values >10,000 nM [4].

Enzyme Inhibition Drug Discovery Kynurenine Pathway

Procurement-Driven Application Scenarios for 4-(3-Nitrophenyl)-4-oxobutanoic Acid (CAS 6328-00-3)


Solid-Phase Synthesis and Crystallization Studies Requiring High-Purity Isomer

Given its high melting point of 165-166 °C, 4-(3-nitrophenyl)-4-oxobutanoic acid is an excellent candidate for applications requiring a stable, crystalline intermediate. Its significantly higher melting point compared to the ortho isomer (95-97 °C) simplifies purification via recrystallization and ensures robust handling during solid-phase peptide synthesis or combinatorial chemistry workflows where physical integrity is paramount .

Targeted Synthesis of 6-(3-Aminophenyl)-4,5-dihydropyridazin-3(2H)-one and Related Heterocycles

Researchers specifically aiming to synthesize 6-(3-aminophenyl)-4,5-dihydropyridazin-3(2H)-one or analogous pyridazinone derivatives should procure this compound. A published, high-yielding protocol (82.7% for the key transformation) using this exact starting material is available, significantly reducing the time and cost associated with synthetic route development and optimization [1]. This is not a general recommendation; it is a targeted procurement for a specific, documented chemical transformation.

Structure-Activity Relationship (SAR) Studies on the Kynurenine 3-Monooxygenase (KMO) Target

For medicinal chemistry programs focused on inhibiting KMO, 4-(3-nitrophenyl)-4-oxobutanoic acid serves as a documented, moderate-affinity (IC50 28 μM) ligand [2]. It provides a validated starting point for hit-to-lead optimization. Procurement of this specific compound allows for direct benchmarking against newly synthesized analogs and ensures that any observed improvements in potency or selectivity can be confidently attributed to structural modifications rather than differences in the parent scaffold.

Isomer-Specific Process Development for Scale-Up

In process chemistry, the distinct density (1.391 g/cm³) and melting point of the meta-isomer differentiate it from its ortho- and para- counterparts. When scaling up reactions that are sensitive to physical properties (e.g., mixing, filtration, crystallization), using the correct isomer is critical. Procuring the specific meta-isomer ensures that process parameters developed at small scale will translate reliably to larger batches, avoiding costly failures associated with unexpected physical behavior of a substituted analog .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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